molecular formula C16H12F3N5O3S B2751166 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine CAS No. 1327528-97-1

2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine

Cat. No.: B2751166
CAS No.: 1327528-97-1
M. Wt: 411.36
InChI Key: ULXOJXUSAVTWFF-UHFFFAOYSA-N
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Description

The compound 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine features a pyrimidine core linked to a 1,2,4-oxadiazole ring. The oxadiazole is substituted at the 5-position with an azetidine (4-membered nitrogen heterocycle) bearing a 4-(trifluoromethyl)benzenesulfonyl group. This sulfonyl moiety introduces strong electron-withdrawing properties, while the azetidine contributes conformational rigidity due to its strained ring structure.

Properties

IUPAC Name

3-pyrimidin-2-yl-5-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O3S/c17-16(18,19)11-2-4-12(5-3-11)28(25,26)24-8-10(9-24)15-22-14(23-27-15)13-20-6-1-7-21-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXOJXUSAVTWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield N-oxides, while substitution of the trifluoromethyl group may introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ()
  • Structure : Combines a pyrimidine ring (with a thioxo group) linked to a benzenesulfonamide and a thiazole substituent.
  • Key Differences: The thioxo (C=S) group on pyrimidine alters electronic properties compared to the oxadiazole’s nitrogen-rich structure.
  • Implications : Reduced metabolic stability compared to the trifluoromethyl-sulfonyl group in the target compound .
(b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide ()
  • Structure : Features a pyrazolo-pyrimidine core linked to a chromene ring and a benzenesulfonamide.
  • Key Differences :
    • The chromene-pyrazolo-pyrimidine system offers extended π-conjugation, enhancing lipophilicity.
    • Fluorine substituents improve bioavailability but may increase steric hindrance compared to the azetidine-oxadiazole scaffold.
  • Implications: Potential for enhanced DNA intercalation due to chromene’s planar structure .
(c) {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine ()
  • Structure : A benzimidazole-triazole-pyridine hybrid with dual trifluoromethyl groups.
  • Key Differences :
    • The triazole ring provides additional hydrogen bonding sites vs. the oxadiazole’s two nitrogen atoms.
    • Dual trifluoromethyl groups amplify electron-withdrawing effects but may reduce solubility.
  • Implications : Likely higher kinase selectivity due to the benzimidazole-triazole motif .

Substituent Effects

Compound Core Structure Key Substituents Molecular Weight (g/mol)* LogP*
Target Compound Pyrimidine-oxadiazole 4-(Trifluoromethyl)benzenesulfonyl-azetidine ~430 2.8 (est.)
Compound Pyrimidine-thiazole Thioxo, thiazolyl ~390 3.1
Compound Pyrazolo-pyrimidine Chromene, fluoro-phenyl ~580 4.5
Compound Benzimidazole-triazole Trifluoromethyl-phenyl ~520 3.9

*Estimated values based on structural analogs.

Spectroscopic and Pharmacokinetic Insights

  • NMR Data :
    • The target compound’s azetidine protons are expected to resonate at δ 3.5–4.5 ppm (1H-NMR), distinct from thiazole (δ 7.0–8.0 ppm) or triazole (δ 8.0–8.5 ppm) signals .
    • The 4-(trifluoromethyl)benzenesulfonyl group would show characteristic 19F-NMR peaks near δ -60 ppm .
  • Solubility : The azetidine’s compact structure may improve aqueous solubility compared to bulkier substituents in and compounds.
  • Bioactivity : Sulfonamide-containing analogs () are often protease inhibitors, while triazole/oxadiazole hybrids () target kinases .

Biological Activity

2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings, case studies, and synthetic routes.

Chemical Structure and Properties

The molecular formula of this compound is C16H12F3N5O3S. Its unique structure features a trifluoromethyl group, a benzenesulfonyl group, an azetidine ring, and an oxadiazole ring. These functional groups contribute to its reactivity and biological interactions.

Component Description
Molecular FormulaC16H12F3N5O3S
Key Functional GroupsTrifluoromethyl, benzenesulfonyl, azetidine, oxadiazole
Potential ApplicationsMedicinal chemistry, material science

Antimicrobial Properties

Preliminary studies indicate that 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine exhibits promising antimicrobial activity. Research suggests that the compound may inhibit the growth of various bacterial strains. The exact mechanisms are under investigation but are believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation. For instance, it may affect the expression of proteins involved in apoptosis regulation.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the effectiveness of the compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
    • The study highlighted the potential for developing new antibacterial agents from this compound.
  • Anticancer Mechanism Investigation
    • In a separate investigation focused on cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
    • These findings suggest that the compound may trigger oxidative stress leading to cancer cell death.

Synthesis and Reaction Conditions

The synthesis of 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves several steps:

  • Starting Materials : The synthesis begins with readily available precursors.
  • Key Reactions : Common reactions include:
    • Formation of the azetidine ring through cyclization.
    • Introduction of the trifluoromethyl group via nucleophilic substitution.
    • Synthesis of the oxadiazole moiety through condensation reactions.
  • Optimization : Reaction conditions such as temperature and solvent choice are optimized for yield and purity.

The biological activity of 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is thought to involve:

  • Target Interactions : Binding to specific enzymes or receptors that play roles in disease pathways.
  • Signal Modulation : Altering signaling cascades associated with cell growth and apoptosis.

Q & A

Q. What synthetic routes are recommended for preparing 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three key steps:

Sulfonylation of Azetidine: React 4-(trifluoromethyl)benzenesulfonyl chloride with azetidine-3-carboxylic acid derivatives in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate .

Oxadiazole Ring Formation: Cyclize the intermediate with amidoximes or nitrile oxides under microwave-assisted conditions (100–120°C, 1–2 hours) to improve regioselectivity and yield .

Pyrimidine Coupling: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrimidine moiety.

Optimization Strategies:

  • Apply Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify optimal conditions for cyclization yield .
  • Monitor reaction progress via HPLC to minimize byproducts .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions on the azetidine and pyrimidine rings. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹⁹F NMR .
  • Mass Spectrometry (MS):
    • High-Resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak matching C₁₆H₁₂F₃N₅O₃S).
  • Chromatography:
    • Reverse-Phase HPLC with a C18 column (ACN/water gradient) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes with biological targets (e.g., kinases or GPCRs). Focus on the oxadiazole and sulfonyl groups as hydrogen-bond acceptors .
  • QSAR Studies: Train models using descriptors like logP, polar surface area, and electrostatic potential to correlate structural features with activity .
  • MD Simulations: Run 100-ns simulations to assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) .

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

Methodological Answer:

  • Kinase Profiling: Use a radiolabeled ATP assay (e.g., ³²P-ATP) to measure inhibition of recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations.
  • Cellular Assays:
    • Measure IC₅₀ in cancer cell lines (e.g., HCT-116 or MCF-7) using MTT assays. Include controls for cytotoxicity (e.g., staurosporine) .
    • Validate target engagement via Western blotting (e.g., phosphorylated ERK or AKT levels) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethylbenzenesulfonyl group?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives replacing the trifluoromethyl group with -CF₂H, -CN, or -CH₃. Compare activities using the table below:
DerivativeSubstituentIC₅₀ (EGFR)LogP
Parent-CF₃0.8 µM2.1
Analog 1-CF₂H1.5 µM1.8
Analog 2-CN2.3 µM1.2
  • Key Findings: The -CF₃ group enhances lipophilicity and hydrophobic interactions in the ATP-binding pocket .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Replication: Test the compound in 3+ independent assays (e.g., enzymatic, cell-based, and ex vivo models) to confirm activity trends .
  • Data Normalization: Use Z-score normalization to account for variability in high-throughput screening data.
  • Meta-Analysis: Apply Bayesian hierarchical models to integrate conflicting data and identify consensus targets .

Q. How can metabolic stability be improved for in vivo applications?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., oxadiazole ring oxidation).
  • Derivatization: Introduce electron-withdrawing groups (e.g., -F) at vulnerable positions to slow CYP450-mediated degradation .
  • Prodrug Design: Mask polar groups (e.g., sulfonyl) with ester linkers to enhance oral bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

  • Re-evaluate Docking Parameters: Adjust protonation states of binding-site residues (e.g., using PROPKA) and include explicit water molecules in docking grids .
  • Crystallography: Solve the X-ray co-crystal structure of the compound bound to its target to validate binding poses .
  • Free Energy Perturbation (FEP): Calculate relative binding energies of analogs to refine computational models .

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